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A comprehensive in vivo comparison of WD-890, a novel, potent, and selective allosteric TYK2

inhibitor, has demonstrated its therapeutic potential across multiple preclinical models of

autoimmune diseases. These studies position WD-890 as a promising oral therapeutic

candidate for conditions including psoriasis, systemic lupus erythematosus (SLE), psoriatic

arthritis (PsA), and inflammatory bowel disease (IBD).

WD-890 distinguishes itself by binding to the pseudokinase domain of Tyrosine Kinase 2

(TYK2), a member of the Janus kinase (JAK) family. This allosteric inhibition mechanism offers

high selectivity and modulates the signaling of key cytokines such as type I interferons (IFN),

interleukin-12 (IL-12), and interleukin-23 (IL-23), which are pivotal in the pathogenesis of

various immune-mediated inflammatory diseases. Preclinical data indicates that WD-890
exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties,

alongside a tolerable toxicity profile.

Comparative In Vivo Efficacy
To contextualize the performance of WD-890, this guide compares its efficacy with established

treatments in relevant preclinical models. While direct head-to-head data for WD-890 against

all comparators is not available, this guide synthesizes data from studies using similar animal

models to provide a benchmark for its potential therapeutic efficacy.
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In an imiquimod (IMQ)-induced psoriasis mouse model, a widely used model that recapitulates

key features of human psoriasis, the efficacy of TYK2 and JAK inhibitors has been well-

documented.

Treatment Model
Key Efficacy
Endpoints

Result

Deucravacitinib (TYK2

Inhibitor)

IMQ-induced psoriasis

in mice

Reduction in Psoriasis

Area and Severity

Index (PASI) score

Significant

improvement in

psoriasis symptoms.

[1][2]

Reduction in skin

levels of p-STAT3 and

Ki67

Significant reduction

observed.[2]

Inhibition of abnormal

capillary proliferation

Superior to

monotherapy in

combination with

shikonin.[2]

Tofacitinib (JAK

Inhibitor)

IMQ-induced psoriasis

in mice

Reduction in

epidermal thickness

and inflammatory

infiltrate

Significant reduction

with topical

application.

Reduction in ear

thickness

Significant reduction

of 35% compared to

vehicle.

Quantitative data for WD-890 in the psoriasis model is not yet publicly available.

Systemic Lupus Erythematosus (SLE)
The MRL/lpr mouse model is a spontaneous model of lupus that develops symptoms

analogous to human SLE, including proteinuria, which is a key indicator of lupus nephritis.
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Treatment Model
Key Efficacy
Endpoints

Result

FTS (Ras Inhibitor) MRL/lpr mice
Reduction in

proteinuria

Very low levels of

proteinuria, similar to

control mice.[3]

Reduction in serum

anti-dsDNA antibodies

Significant decrease

in antibody levels.[3]

huRII6 peptide MRL/lpr mice
Reduction in

proteinuria

Decreased proportion

of mice with severe

proteinuria.[4]

Increased survival

rate

80% survival at 38

weeks compared to

20% in the control

group.[4]

Quantitative data for WD-890 in the SLE model is not yet publicly available.

Psoriatic Arthritis (PsA)
The mannan-induced arthritis model in mice is utilized to study the joint and skin inflammation

characteristic of PsA.

Treatment Model
Key Efficacy
Endpoints

Result

Tofacitinib (JAK

Inhibitor)

IL-23-driven PsA in

mice

Reduction in joint

swelling and ankle

thickness

Significant reduction

(vehicle: 3.9 mm vs

tofacitinib: 1.9 mm).[5]

Amelioration of

psoriasis-like plaques

Drastic decrease in

the size of psoriatic-

like plaques.[5]

Quantitative data for WD-890 in the psoriatic arthritis model is not yet publicly available.
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Inflammatory Bowel Disease (IBD)
The dextran sulfate sodium (DSS)-induced colitis model is a widely used model for ulcerative

colitis, a major form of IBD. The Disease Activity Index (DAI) is a composite score that

measures weight loss, stool consistency, and rectal bleeding.

Treatment Model
Key Efficacy
Endpoints

Result

Upadacitinib (JAK

Inhibitor)

Not specified in

publicly available

abstracts

Clinical and

endoscopic remission

in human trials

Data from Phase III

trials show efficacy in

achieving remission.

[6]

Quantitative data for WD-890 in the IBD model is not yet publicly available.

Mechanism of Action: The TYK2 Signaling Pathway
WD-890's mechanism of action centers on the selective inhibition of TYK2. TYK2 is a key

mediator in the signaling pathways of several cytokines implicated in autoimmune diseases. By

binding to the regulatory pseudokinase (JH2) domain, WD-890 allosterically inhibits the

catalytic function of the kinase (JH1) domain. This targeted approach is designed to avoid the

broader JAK inhibition that can be associated with more significant side effects.
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Caption: Mechanism of action of WD-890.

Experimental Protocols
Detailed experimental protocols for the in vivo studies of WD-890 are outlined below, based on

established methodologies for each disease model.

Imiquimod (IMQ)-Induced Psoriasis Mouse Model
Objective: To evaluate the efficacy of WD-890 in reducing psoriasis-like skin inflammation.

Protocol:

Animal Model: BALB/c or C57BL/6 mice are typically used.

Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is

applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[1][7]

Treatment: WD-890 is administered orally (e.g., via gavage) at various doses daily, starting

from the first day of IMQ application. A vehicle control group receives the vehicle solution
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without WD-890.

Efficacy Assessment:

Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on

erythema (redness), scaling, and thickness. Each parameter is scored on a scale of 0-4,

and the sum represents the total PASI score.[1][7][8]

Histology: At the end of the study, skin samples are collected for histological analysis (H&E

staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

Biomarker Analysis: Skin tissue can be analyzed for the expression of inflammatory

cytokines (e.g., IL-17, IL-23) and proliferation markers (e.g., Ki67) using techniques like

qPCR or ELISA.

Day 0:
Shave mouse back

Days 1-7:
Topical Imiquimod Application

Days 1-7:
Oral administration of WD-890 or Vehicle

Daily:
PASI Scoring (Erythema, Scaling, Thickness)

Day 8:
Sacrifice and Tissue Collection

Analysis:
- Histology (H&E)

- Biomarker Analysis (qPCR, ELISA)

Click to download full resolution via product page
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Caption: Experimental workflow for the IMQ-induced psoriasis model.

MRL/lpr Mouse Model of Systemic Lupus
Erythematosus
Objective: To assess the ability of WD-890 to ameliorate lupus-like disease, particularly lupus

nephritis.

Protocol:

Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease

resembling human SLE.

Treatment: WD-890 is administered orally on a daily basis, typically starting before or at the

onset of disease symptoms (e.g., 6-8 weeks of age) and continuing for a specified period

(e.g., 10-12 weeks).

Efficacy Assessment:

Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels, a key

indicator of kidney damage.[3][4][9]

Autoantibody Titers: Blood samples are collected periodically to measure serum levels of

anti-double-stranded DNA (dsDNA) antibodies.[3]

Kidney Histology: At the end of the study, kidneys are harvested for histopathological

examination to assess glomerulonephritis and immune complex deposition.

Survival: In long-term studies, the survival rate of the mice is monitored.
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Week 6-8:
Initiate Treatment in MRL/lpr mice

Daily Oral Administration:
WD-890 or Vehicle

Weekly/Bi-weekly Monitoring:
- Proteinuria

- Body Weight

Monthly:
Blood collection for autoantibody analysis

End of Study (e.g., Week 18-20):
Sacrifice and Kidney Collection

Analysis:
- Kidney Histology

- Serum anti-dsDNA levels

Click to download full resolution via product page

Caption: Experimental workflow for the MRL/lpr lupus model.

Mannan-Induced Psoriatic Arthritis Mouse Model
Objective: To determine the effect of WD-890 on both the skin and joint manifestations of

psoriatic arthritis.

Protocol:

Animal Model: Susceptible mouse strains such as BALB/c or C57BL/6.

Induction of Arthritis: A single intraperitoneal (i.p.) injection of mannan from Saccharomyces

cerevisiae is administered to induce an acute inflammatory response resembling PsA.[10]

[11][12] For a chronic model, repeated injections can be given.[10]
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Treatment: Oral administration of WD-890 or vehicle begins prior to or at the time of mannan

injection and continues for the duration of the study.

Efficacy Assessment:

Clinical Scoring: Arthritis severity is assessed by scoring paw swelling and redness. Skin

inflammation is scored based on erythema and scaling.

Histology: At the study's conclusion, joint and skin tissues are collected for histological

analysis to evaluate inflammation and tissue damage.

Cytokine Analysis: Tissue homogenates or serum can be analyzed for levels of pro-

inflammatory cytokines like TNF-α and IL-17A.[10]

Day 0:
Induce arthritis with Mannan injection (i.p.)

Daily Oral Administration:
WD-890 or Vehicle

Daily Monitoring:
- Arthritis Score (Paw Swelling, Redness)

- Skin Score (Erythema, Scaling)

End of Study:
Sacrifice and Tissue Collection

Analysis:
- Joint and Skin Histology

- Cytokine Analysis

Click to download full resolution via product page
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Caption: Experimental workflow for the mannan-induced arthritis model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse
Model
Objective: To evaluate the efficacy of WD-890 in a model of inflammatory bowel disease.

Protocol:

Animal Model: C57BL/6 mice are commonly used.

Induction of Colitis: Mice are given 2-5% DSS in their drinking water for 5-7 days to induce

acute colitis.[13][14][15]

Treatment: WD-890 or vehicle is administered orally once daily.

Efficacy Assessment:

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency,

and the presence of blood in the stool. These three parameters are scored and combined

to generate the DAI score.[14][16][17]

Colon Length: At the end of the study, the entire colon is excised, and its length is

measured, as inflammation leads to colon shortening.

Histology: Colon tissue sections are stained with H&E to assess the degree of

inflammation, ulceration, and crypt damage.

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its

activity in colon tissue is measured as an indicator of neutrophil infiltration.
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Day 0:
Administer DSS in drinking water

Daily Oral Administration:
WD-890 or Vehicle

Daily Monitoring:
- Disease Activity Index (DAI)

- Body Weight

End of Study (e.g., Day 7-10):
Sacrifice and Colon Collection

Analysis:
- Colon Length

- Histology (H&E)
- MPO Activity

Click to download full resolution via product page

Caption: Experimental workflow for the DSS-induced colitis model.
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Email: info@benchchem.com or Request Quote Online.

References

1. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced
psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12386489?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386489?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced
psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor,
farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

4. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcγ
receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]

5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis
by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]

6. Evaluating Upadacitinib in the Treatment of Moderate-to-Severe Active Ulcerative Colitis:
Design, Development, and Potential Position in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

7. cabidigitallibrary.org [cabidigitallibrary.org]

8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC
[pmc.ncbi.nlm.nih.gov]

9. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins
in Lupus-prone MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

10. The Mannan Induced Psoriatic Arthritis (MiP) Model in Mice | Redoxis [redoxis.se]

11. Mannan induces ROS-regulated, IL-17A–dependent psoriasis arthritis-like disease in
mice - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | The Macrophage Mannose Receptor Regulate Mannan-Induced Psoriasis,
Psoriatic Arthritis, and Rheumatoid Arthritis-Like Disease Models [frontiersin.org]

13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

14. noblelifesci.com [noblelifesci.com]

15. criver.com [criver.com]

16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium
Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

17. socmucimm.org [socmucimm.org]

To cite this document: BenchChem. [WD-890: A Promising Allosteric TYK2 Inhibitor for
Autoimmune Diseases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386489#confirming-the-in-vivo-efficacy-of-wd-890-
in-different-disease-models]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38876119/
https://pubmed.ncbi.nlm.nih.gov/38876119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1906212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1906212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372756/
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9211104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9211104/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210260247
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7558091/
https://pubmed.ncbi.nlm.nih.gov/35758671/
https://pubmed.ncbi.nlm.nih.gov/35758671/
https://www.redoxis.se/17/119/the-mannan-induced-psoriatic-arthritis-mip-model-in-mice/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156700/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00114/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00114/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980572/
https://noblelifesci.com/wp-content/uploads/2024/09/Final-DSS-Induced-Colitis-Mouse-Models-white-paper.pdf
https://www.criver.com/products-services/discovery-services/pharmacology-studies/inflammation-autoimmune-studies/inflammatory-bowel-disease-models/dextran-sulfate-sodium-induced-colitis-model
https://pmc.ncbi.nlm.nih.gov/articles/PMC10475894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10475894/
https://www.socmucimm.org/media/k4vmvhdd/murine-model-of-dss-induced-acute-colitis.pdf
https://www.benchchem.com/product/b12386489#confirming-the-in-vivo-efficacy-of-wd-890-in-different-disease-models
https://www.benchchem.com/product/b12386489#confirming-the-in-vivo-efficacy-of-wd-890-in-different-disease-models
https://www.benchchem.com/product/b12386489#confirming-the-in-vivo-efficacy-of-wd-890-in-different-disease-models
https://www.benchchem.com/product/b12386489#confirming-the-in-vivo-efficacy-of-wd-890-in-different-disease-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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